molecular formula C17H22N2O2S B4449281 N,N-diallyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N,N-diallyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Cat. No.: B4449281
M. Wt: 318.4 g/mol
InChI Key: CXBJGBPHQVBNKJ-UHFFFAOYSA-N
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Description

N,N-diallyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is a complex organic compound that features a piperidine ring substituted with a thienylcarbonyl group and two allyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group is introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Allylation: The final step involves the allylation of the nitrogen atoms on the piperidine ring using allyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the thienylcarbonyl group.

    Reduction: Reduced forms of the piperidine ring and thienylcarbonyl group.

    Substitution: Substituted derivatives at the allyl groups.

Scientific Research Applications

N,N-diallyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diallyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-diallyl-1-(2-furylcarbonyl)-4-piperidinecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N,N-diallyl-1-(2-pyridylcarbonyl)-4-piperidinecarboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N,N-diallyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is unique due to the presence of the thienylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

N,N-bis(prop-2-enyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-3-9-18(10-4-2)16(20)14-7-11-19(12-8-14)17(21)15-6-5-13-22-15/h3-6,13-14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBJGBPHQVBNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCN(CC1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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